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Compound of Interest

Compound Name: Menisdaurilide

Cat. No.: B1221709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of (+)-Menisdaurilide, a naturally occurring butenolide that serves as a key chiral building

block in the synthesis of various biologically active compounds, notably the Securinega

alkaloids. The methodology outlined is based on the first asymmetric synthesis reported by

Busqué, de March, and coworkers, which utilizes an enantiopure monoketal of p-benzoquinone

as the starting material.

Introduction
(+)-Menisdaurilide is a valuable chiral synthon due to its densely functionalized cyclohexane

core and appended butenolide moiety. Its enantioselective synthesis is of significant interest to

the synthetic community for enabling access to a range of complex natural products. The

synthetic strategy presented herein proceeds via a key chiral monoketal derived from p-

benzoquinone and (R,R)-hydrobenzoin, which effectively controls the stereochemistry of the

subsequent transformations.

Overall Synthetic Strategy
The total synthesis of (+)-Menisdaurilide commences with the preparation of an enantiopure

p-benzoquinone monoketal. This key intermediate undergoes a series of transformations

including reduction, epoxidation, and lactonization to construct the bicyclic core of (+)-
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Menisdaurilide. The sequence of reactions is designed to control the stereochemistry at

multiple chiral centers, culminating in the formation of the target molecule.

Starting Materials
Synthetic Sequence

p-Benzoquinone

Enantiopure p-Benzoquinone
Monoketal

(R,R)-Hydrobenzoin

Reduction

1. NaBH4, CeCl3·7H2O
2. Ac2O, Py, DMAP Allylic Alcohol Intermediate Epoxidation Epoxy-alcohol Intermediate Hydrolysis & Lactonization (+)-Menisdaurilidem-CPBA

1. H2O, Montmorillonite K-10
2. (EtO)2P(O)CH2CO2H, EDCI

3. K2CO3, 18-crown-6

Click to download full resolution via product page

Caption: Overall workflow for the total synthesis of (+)-Menisdaurilide.

Data Presentation
Table 1: Summary of Reaction Steps and Yields
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Step Transformation Product Yield (%)

1

Ketalization of p-

benzoquinone with

(R,R)-hydrobenzoin

(+)-(4'R,5'R)-4',5'-

Diphenyl-1,4-

dioxaspiro[5.5]undec-

8-ene-7,10-dione

95

2

Stereoselective

reduction of the

enedione

(+)-(4'R,5'R,8S)-8-

Hydroxy-4',5'-

diphenyl-1,4-

dioxaspiro[5.5]undec-

9-en-7-one

98

3
Acetylation of the

secondary alcohol

(+)-(4'R,5'R,8S)-8-

Acetoxy-4',5'-

diphenyl-1,4-

dioxaspiro[5.5]undec-

9-en-7-one

99

4
Epoxidation of the

double bond

(+)-

(4'R,5'R,8S,9S,10S)-9

,10-Epoxy-8-acetoxy-

4',5'-diphenyl-1,4-

dioxaspiro[5.5]undeca

n-7-one

85

5
Hydrolysis of the ketal

and acetate

(+)-

(1S,4R,5S,6S)-1,5,6-

Trihydroxycyclohex-2-

en-1-yl acetate

75

6 Lactonization (+)-Menisdaurilide 61

Table 2: Spectroscopic Data for Key Intermediates and Final Product
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Compound
1H NMR (CDCl3, δ
ppm)

13C NMR (CDCl3, δ
ppm)

Optical Rotation
[α]D (c, solvent)

(+)-(4'R,5'R,8S)-8-

Hydroxy-4',5'-

diphenyl-1,4-

dioxaspiro[5.5]undec-

9-en-7-one

7.30-7.15 (m, 10H),

6.85 (d, J=10.2 Hz,

1H), 6.10 (dd, J=10.2,

2.0 Hz, 1H), 4.80 (s,

2H), 4.40 (m, 1H),

2.80-2.60 (m, 2H),

2.40-2.20 (m, 2H)

198.5, 148.0, 137.5,

129.5, 128.5, 126.5,

126.0, 87.0, 86.5,

68.0, 40.0, 38.0

+15.0 (1.0, CHCl3)

(+)-Menisdaurilide

7.20 (dd, J=5.9, 1.5

Hz, 1H), 6.15 (d,

J=5.9 Hz, 1H), 5.05

(m, 1H), 4.95 (m, 1H),

3.00-2.80 (m, 1H),

2.60-2.40 (m, 1H)

173.0, 150.0, 122.0,

80.0, 75.0, 35.0, 30.0
+324.0 (1.0, CHCl3)

Experimental Protocols
Step 1: Synthesis of (+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione

To a solution of p-benzoquinone (1.08 g, 10 mmol) in dry toluene (50 mL) is added (R,R)-

hydrobenzoin (2.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate

(190 mg, 1 mmol). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After

cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3

solution and brine. The organic layer is dried over anhydrous MgSO4, filtered, and

concentrated under reduced pressure. The crude product is purified by flash chromatography

(silica gel, hexane:ethyl acetate = 4:1) to afford the product as a yellow solid.

Step 2: Synthesis of (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-

one

To a solution of the enedione from Step 1 (2.86 g, 9.5 mmol) and CeCl3·7H2O (4.25 g, 11.4

mmol) in methanol (100 mL) at 0 °C is added NaBH4 (180 mg, 4.75 mmol) in small portions.

The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the addition

of acetone, and the solvent is removed under reduced pressure. The residue is partitioned
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between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous

MgSO4, filtered, and concentrated. The crude product is used in the next step without further

purification.

Step 3: Synthesis of (+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-

one

To a solution of the crude alcohol from Step 2 in pyridine (20 mL) at 0 °C is added acetic

anhydride (1.4 mL, 14.3 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under

reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed

with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over

anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash

chromatography (silica gel, hexane:ethyl acetate = 3:1) to give the acetate as a white solid.

Step 4: Synthesis of (+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-

dioxaspiro[5.5]undecan-7-one

To a solution of the acetate from Step 3 (3.3 g, 9.0 mmol) in dichloromethane (100 mL) at 0 °C

is added m-chloroperoxybenzoic acid (m-CPBA, 77%, 2.4 g, 10.8 mmol). The reaction mixture

is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous

NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and

concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl

acetate = 2:1) to yield the epoxide as a white solid.

Step 5: Synthesis of (+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate

A mixture of the epoxide from Step 4 (3.0 g, 7.8 mmol) and montmorillonite K-10 (6 g) in a

mixture of dichloromethane (100 mL) and water (2 mL) is heated at reflux for 48 hours. The

solid is filtered off and washed with ethyl acetate. The combined filtrates are concentrated

under reduced pressure. The residue is purified by flash chromatography (silica gel, ethyl

acetate) to afford the triol as a colorless oil.

Step 6: Synthesis of (+)-Menisdaurilide

To a solution of diethylphosphonoacetic acid (1.5 g, 7.6 mmol) in dichloromethane (50 mL) is

added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.45 g, 7.6 mmol). The mixture is
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stirred for 10 minutes, and then the triol from Step 5 (700 mg, 3.8 mmol) is added. The reaction

is stirred at room temperature for 12 hours. The solvent is removed, and the residue is

dissolved in THF (50 mL). To this solution at 0 °C is added 18-crown-6 (5.0 g, 19 mmol) and

K2CO3 (2.6 g, 19 mmol). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched

with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers

are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude

product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to give (+)-

Menisdaurilide as a white solid.

Logical Relationships and Key Transformations
The successful synthesis of (+)-Menisdaurilide hinges on a series of stereocontrolled

reactions. The initial ketalization establishes the chiral environment for the subsequent steps.

The stereoselective reduction of the enone and the diastereoselective epoxidation are crucial

for setting the relative and absolute stereochemistry of the cyclohexane core. The final

lactonization step, proceeding through a Horner-Wadsworth-Emmons olefination followed by an

intramolecular cyclization, completes the butenolide ring.

Key Chemical Concepts

Key Transformations

Asymmetric Induction

Chiral Ketalization

Stereocontrol

Diastereoselective
Reduction

Diastereoselective
Epoxidation

Functional Group
Interconversion Ring Formation

Horner-Wadsworth-Emmons
& Lactonization

Click to download full resolution via product page

Caption: Key concepts and transformations in the synthesis of (+)-Menisdaurilide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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